molecular formula C10H19ClN2O2 B2668732 tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride CAS No. 2580100-28-1

tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Cat. No.: B2668732
CAS No.: 2580100-28-1
M. Wt: 234.72
InChI Key: PDVXWUNVQZDWQL-YUWZRIFDSA-N
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Description

tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic compound that features a unique structural framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the bicyclic core through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions.

    Introduction of functional groups: Subsequent steps involve the introduction of the amino and carboxylate groups. This is often done through nucleophilic substitution reactions.

    tert-butyl protection: The tert-butyl group is introduced to protect the carboxylate group during subsequent reactions.

    Hydrochloride formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the amino and carboxylate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

The uniqueness of tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride lies in its specific structural configuration and the presence of the tert-butyl group. This configuration imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12;/h7H,4-6,11H2,1-3H3;1H/t7-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVXWUNVQZDWQL-YUWZRIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580100-28-1
Record name tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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